molecular formula C9H6BrNO2S B1443325 methyl 6-bromo-1,3-benzothiazole-4-carboxylate CAS No. 1190320-70-7

methyl 6-bromo-1,3-benzothiazole-4-carboxylate

Cat. No.: B1443325
CAS No.: 1190320-70-7
M. Wt: 272.12 g/mol
InChI Key: XPYXLORAPMNTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl 6-bromo-1,3-benzothiazole-4-carboxylate typically involves the bromination of benzothiazole derivatives followed by esterification. One common synthetic route includes the following steps:

Chemical Reactions Analysis

methyl 6-bromo-1,3-benzothiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 6-bromo-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: This compound is used in the development of new drugs, particularly those targeting diseases involving the central nervous system.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,3-benzothiazole-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

methyl 6-bromo-1,3-benzothiazole-4-carboxylate can be compared with other benzothiazole derivatives, such as:

    Benzothiazole: The parent compound, which lacks the bromine and ester groups.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    6-Chlorobenzothiazole-4-carboxylic acid methyl ester: Similar to the title compound but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXLORAPMNTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Reactant of Route 4
methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-bromo-1,3-benzothiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-bromo-1,3-benzothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.